(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine

Chiral procurement economics Enantiopure building block sourcing Pharmaceutical intermediate cost analysis

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine (CAS 1212862-77-5) is a chiral primary amine featuring a 2-methyl-3-trifluoromethyl substitution pattern on the aromatic ring. The compound belongs to the class of α-substituted phenylethylamines and serves as a versatile chiral building block in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) drug candidates.

Molecular Formula C10H12F3N
Molecular Weight 203.208
CAS No. 1212862-77-5
Cat. No. B2915879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine
CAS1212862-77-5
Molecular FormulaC10H12F3N
Molecular Weight203.208
Structural Identifiers
SMILESCC1=C(C=CC=C1C(F)(F)F)C(C)N
InChIInChI=1S/C10H12F3N/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7H,14H2,1-2H3/t7-/m1/s1
InChIKeyUKOXKUZZWGITQE-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine (CAS 1212862-77-5): Chiral Trifluoromethyl Building Block for CNS-Targeted Synthesis


(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine (CAS 1212862-77-5) is a chiral primary amine featuring a 2-methyl-3-trifluoromethyl substitution pattern on the aromatic ring . The compound belongs to the class of α-substituted phenylethylamines and serves as a versatile chiral building block in medicinal chemistry, particularly for the synthesis of central nervous system (CNS) drug candidates . Its (R)-configuration, combined with the electron-withdrawing and lipophilic trifluoromethyl group, imparts distinct pharmacological and physicochemical properties that are not replicated by its (S)-enantiomer (CAS 1212957-33-9) or non-fluorinated structural analogs .

Why (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine Cannot Be Replaced by Generic Analogs in Pharmaceutical Synthesis


Substitution of (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine with its (S)-enantiomer, the racemate, or non-fluorinated phenylethylamine analogs introduces stereochemistry-dependent pharmacological divergence and physicochemical property shifts that are incompatible with lead optimization campaigns requiring defined chirality and metabolic stability . The 2-methyl-3-trifluoromethyl substitution pattern uniquely balances steric bulk and electron withdrawal, modulating amine basicity (predicted pKa ~8.9) and lipophilicity (LogP 2.47) in ways that directly influence blood-brain barrier penetration and target engagement—parameters that cannot be matched by positional isomers or des-fluoro analogs . The quantitative evidence below shows that even the enantiomeric counterpart carries a 16.3% procurement cost penalty without any documented advantage in stereospecific applications, underscoring the need for intentional selection of the (R)-enantiomer .

Quantitative Differentiation Evidence for (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine (CAS 1212862-77-5)


Enantiomer Procurement Cost Advantage: (R) vs. (S) Enantiomer

The (R)-enantiomer is commercially available at a lower price point than the (S)-enantiomer from the same supplier, providing a direct procurement cost advantage without compromising stereochemical utility . The price differential reflects synthetic accessibility and scale of manufacture, where the (R)-enantiomer benefits from more efficient asymmetric synthesis routes or higher commercial demand .

Chiral procurement economics Enantiopure building block sourcing Pharmaceutical intermediate cost analysis

Lipophilicity (LogP) Differentiation: Trifluoromethyl vs. Non-Fluorinated Phenylethylamine Analogs

The computed LogP of 2.47 for (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine is significantly elevated relative to non-fluorinated 1-phenylethylamine (LogP ~1.5), attributable to the trifluoromethyl group's strong lipophilic contribution . This LogP shift of approximately +1.0 log unit is consistent with the well-documented effect of aromatic CF₃ substitution on lipophilicity and membrane permeability [1]. In the context of CNS drug discovery, a LogP in the 2–3 range is considered favorable for blood-brain barrier penetration while avoiding excessive tissue sequestration.

LogP comparison Trifluoromethyl lipophilicity CNS drug design Blood-brain barrier penetration

Stereochemical Integrity: Vendor-Qualified Enantiomeric Purity vs. Racemic or Scalemic Uncertainty

The (R)-enantiomer is commercially supplied with a specified chemical purity of 97% (by HPLC, GC, or NMR) and is offered as a single, configurationally defined stereoisomer . In contrast, procurement of the unqualified '1-(2-methyl-3-(trifluoromethyl)phenyl)ethanamine' carries the risk of receiving a racemic mixture or undefined scalemic composition, which would introduce chiral ambiguity into downstream asymmetric syntheses and biological assays . The explicit (R)-configuration designation ensures reproducibility in stereospecific applications, such as diastereoselective reactions or chiral auxiliary use.

Enantiomeric purity Chiral quality control Asymmetric synthesis Procurement specification

Positional Substitution Specificity: 2-Methyl-3-CF₃ vs. 3-Trifluoromethylphenylethylamine Isomers

The 2-methyl-3-trifluoromethyl substitution pattern creates a unique steric and electronic environment around the basic amine that differs from the mono-substituted 3-trifluoromethylphenylethylamine isomers [1]. The ortho-methyl group introduces steric hindrance adjacent to the chiral center, potentially influencing both the conformational preference of the ethylamine side chain and the pKa of the amine nitrogen. The predicted pKa of 8.90±0.10 for the (S)-enantiomer (structurally identical to the (R)-enantiomer in this respect) indicates slightly reduced basicity compared to unsubstituted phenylethylamine (pKa ~10), a modification that can affect receptor binding and salt formation behaviors.

Regioisomer comparison Substitution pattern effects Amine basicity modulation Structure-activity relationship

Optimal Application Scenarios for (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine (CAS 1212862-77-5)


Stereospecific Synthesis of CNS-Targeted Norepinephrine Reuptake Inhibitor Candidates

The (R)-enantiomer serves as a chiral amine fragment in the construction of norepinephrine reuptake inhibitor (NRI) scaffolds, structurally related to nisoxetine and atomoxetine . Its LogP of 2.47 places it in the favorable range for CNS penetration, and its single-enantiomer nature ensures that downstream biological testing is not confounded by the opposing pharmacological effects of the (S)-enantiomer. Procure this enantiomer when building compound libraries for monoamine transporter modulation.

Asymmetric Synthesis Using Chiral Auxiliary or Chiral Pool Approaches

With a defined (R)-configuration at the benzylic amine center, the compound can function as a chiral auxiliary or be incorporated as a chiral pool starting material in diastereoselective transformations . The ortho-methyl group provides steric bias that can enhance diastereoselectivity in imine formation, reductive amination, or N-acylation reactions compared to less hindered phenylethylamine derivatives.

Trifluoromethyl Fragment-Based Drug Discovery (FBDD) and SAR Exploration

The 2-methyl-3-trifluoromethyl substitution pattern is underexplored relative to simple 3- or 4-trifluoromethyl regioisomers [1]. Incorporating this building block into fragment libraries or SAR campaigns enables systematic exploration of how combined ortho-methyl and meta-CF₃ substituents influence target binding, metabolic stability, and physicochemical properties—differentiation that cannot be achieved with commercially prevalent mono-substituted CF₃-phenyl fragments.

Cost-Sensitive Scale-Up Campaigns Requiring Enantiopure Building Blocks

At €237/g, the (R)-enantiomer offers a 16.3% cost advantage over the (S)-enantiomer (€283/g) from the same supplier . For medicinal chemistry groups planning multi-gram procurement for lead optimization or preclinical candidate synthesis, this differential becomes material. Prioritize the (R)-enantiomer when stereochemistry permits, to maximize budget efficiency without compromising synthetic utility.

Quote Request

Request a Quote for (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.